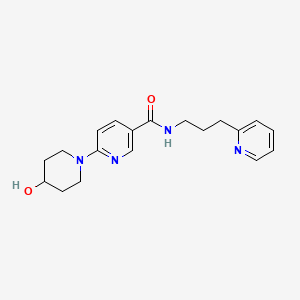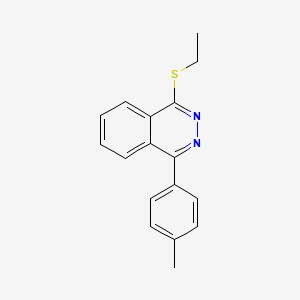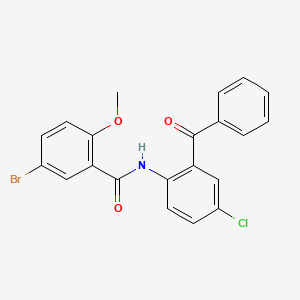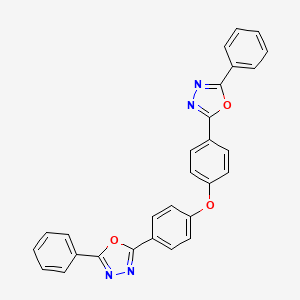
6-(4-hydroxypiperidin-1-yl)-N-(3-pyridin-2-ylpropyl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-hydroxypiperidin-1-yl)-N-(3-pyridin-2-ylpropyl)pyridine-3-carboxamide is a complex organic compound that features a piperidine ring, a pyridine ring, and a carboxamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-hydroxypiperidin-1-yl)-N-(3-pyridin-2-ylpropyl)pyridine-3-carboxamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroxylation reactions.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through condensation reactions involving suitable precursors.
Coupling Reactions: The piperidine and pyridine rings can be coupled using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Formation of the Carboxamide Group: The carboxamide group can be introduced through amidation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the piperidine ring can undergo oxidation to form ketones or aldehydes.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC, KMnO4, or CrO3.
Reduction: Reagents like LiAlH4 or NaBH4.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines or alcohols.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
6-(4-hydroxypiperidin-1-yl)-N-(3-pyridin-2-ylpropyl)pyridine-3-carboxamide could have several applications:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor interactions.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: As a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action would depend on its specific biological target. Generally, compounds with piperidine and pyridine rings can interact with various enzymes or receptors, potentially inhibiting or activating them. The carboxamide group can form hydrogen bonds, enhancing binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
6-(4-hydroxypiperidin-1-yl)pyridine-3-carboxamide: Lacks the pyridin-2-ylpropyl group.
N-(3-pyridin-2-ylpropyl)pyridine-3-carboxamide: Lacks the hydroxypiperidinyl group.
Uniqueness
The combination of the hydroxypiperidinyl and pyridin-2-ylpropyl groups in 6-(4-hydroxypiperidin-1-yl)-N-(3-pyridin-2-ylpropyl)pyridine-3-carboxamide may confer unique biological activities and binding properties, making it a compound of interest for further research.
Properties
IUPAC Name |
6-(4-hydroxypiperidin-1-yl)-N-(3-pyridin-2-ylpropyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c24-17-8-12-23(13-9-17)18-7-6-15(14-22-18)19(25)21-11-3-5-16-4-1-2-10-20-16/h1-2,4,6-7,10,14,17,24H,3,5,8-9,11-13H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKZGJOXFILQHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=NC=C(C=C2)C(=O)NCCCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 1-{[1-(1-naphthylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinecarboxylate](/img/structure/B4999938.png)
![N,N'-bis[4-(acetylamino)phenyl]terephthalamide](/img/structure/B4999946.png)
![1,5-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3-methylbenzene](/img/structure/B4999954.png)
![(5E)-5-{[5-(dimethylamino)furan-2-yl]methylidene}-1-(3,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B4999957.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[[5-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B4999961.png)

![2-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4999981.png)
![9-{4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE](/img/structure/B4999999.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-(2-oxo-1-piperidinyl)acetamide](/img/structure/B5000005.png)
![2-[4-[(4-Methylphenyl)methoxy]phenyl]isoindole-1,3-dione](/img/structure/B5000013.png)
![{(5E)-5-[(5-methylthiophen-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B5000020.png)

![N-[1-(2-adamantyl)ethyl]benzenesulfonamide](/img/structure/B5000036.png)
